molecular formula C12H8FNO B1337225 (4-Fluorophenyl)(pyridin-4-yl)methanone CAS No. 41538-36-7

(4-Fluorophenyl)(pyridin-4-yl)methanone

Cat. No. B1337225
CAS RN: 41538-36-7
M. Wt: 201.2 g/mol
InChI Key: WTRWBYGUMQEFFI-UHFFFAOYSA-N
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Description

The compound "(4-Fluorophenyl)(pyridin-4-yl)methanone" is a fluorinated aromatic ketone that incorporates both a fluorophenyl and a pyridyl group. This structure is of interest due to its potential interactions and applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the physical and chemical properties of the compound, as well as its reactivity and interaction with biological systems .

Syn

Scientific Research Applications

Synthesis of Pyridines

4-Fluorophenyl(pyridin-4-yl)methanone has been used in the synthesis of 2, 4, 6-triaryl pyridines, showcasing its utility in the formation of symmetrical pyridines with various substituents. This synthesis involves the reaction of 4-fluorophenacyl pyridinium ylides with α,β-unsaturated ketones, leading to the formation of these pyridines in good yields (Agarwal, 2012).

Theoretical Studies

The compound has also been the subject of theoretical studies using Density Functional Theory (DFT). These studies, such as the analysis of (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, focus on understanding the molecular structure, active sites, and structure-activity relationships (Trivedi, 2017).

Antagonist Discovery

Additionally, derivatives of this compound have been explored for their potential as P2X7 antagonists. This includes the development of a dipolar cycloaddition reaction to access novel tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists, which showed promise in preclinical profiling for mood disorder treatment (Chrovian et al., 2018).

Receptor Agonist Research

Research into receptor agonists has also utilized derivatives of this compound. For instance, novel derivatives have been synthesized as selective, potent, and orally active agonists at 5-HT1A receptors, demonstrating the compound's potential in the development of new pharmacological agents (Vacher et al., 1999).

Radiosynthesis and Imaging

Furthermore, it has been involved in radiosynthesis studies for visualization of receptors. An example is the synthesis and in vivo evaluation of [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone for visualizing the 5-HT2A receptor with SPECT, illustrating its application in medical imaging (Blanckaert et al., 2005).

Formulation Development

The compound has also been utilized in formulation development to increase the in vivo exposure of poorly water-soluble compounds, aiding in the treatment of arrhythmia (Burton et al., 2012).

Analysis of Antidepressant Potential

Research on antidepressant potential has also included derivatives of 4-Fluorophenyl(pyridin-4-yl)methanone. The 5-HT(1A) receptor agonist F 13640, for example, was studied for its effects on mechanical allodynia in a rat model, providing insights into the compound's therapeutic potential (Deseure et al., 2002).

properties

IUPAC Name

(4-fluorophenyl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRWBYGUMQEFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427471
Record name 4-(4-Fluorobenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(pyridin-4-yl)methanone

CAS RN

41538-36-7
Record name 4-(4-Fluorobenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-fluorobenzoyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred and cooled (ice-bath) solution of 141.5 parts of 4-pyridinecarbonyl chloride hydrochloride in 400 parts of fluorobenzene were added portionwise 399 parts of aluminum chloride. Upon completion, the whole was slowly heated to reflux and stirring at reflux was continued for 6 hours. The reaction mixture is cooled, poured onto crushed ice and acidified with 240 parts of a hydrochloric acid solution 10N. The layers were separated. The acid aqueous phase was washed twice with 180 parts of methylbenzene and strongly alkalized with a sodium hydroxide solution 60%. The product was extracted three times with dichloromethane. The combined extracts were dried, filtered and evaporated. The residue was dissolved in 900 parts of methylbenzene and the solution was treated with activated charcoal. The latter was filtered off and the filtrate was evaporated. The residue was crystallized from 2,2'-oxybispropane, yielding 152 parts (75.5%) of (4-fluorophenyl)(4-pyridinyl)methanone; mp. 85.5° C. (intermediate 25).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Heinrich, H Böttcher, H Prücher… - ChemMedChem …, 2006 - Wiley Online Library
The discovery of a novel class of highly potent and selective 5‐HT 2A antagonists is reported herein. Selectivity for the serotonin 5‐HT 2A receptor was optimized, decreasing the affinity …
DR Davies, B Mamat, OT Magnusson… - Journal of medicinal …, 2009 - ACS Publications
We describe a novel fragment library termed fragments of life (FOL) for structure-based drug discovery. The FOL library includes natural small molecules of life, derivatives thereof, and …
Number of citations: 142 0-pubs-acs-org.brum.beds.ac.uk

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